molecular formula C21H24Cl3N3O B560093 4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile;dihydrochloride

4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile;dihydrochloride

Katalognummer: B560093
Molekulargewicht: 440.8 g/mol
InChI-Schlüssel: LFMYIKNZNTZSJX-IQJQELQDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SAR7334 (Hydrochlorid) ist ein potenter und spezifischer Inhibitor des transienten Rezeptorpotenzial-kanals 6 (TRPC6). Er hat einen IC50-Wert von 7,9 nM für TRPC6-Ströme . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um die Rolle von TRPC6-Kanälen in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen.

Herstellungsmethoden

Der Syntheseweg umfasst typischerweise die folgenden Schritte :

  • Bildung der Kern-Inden-Struktur.
  • Einführung der Piperidin-Einheit.
  • Chlorierung und Nitrilbildung.
  • Endreinigung und Umwandlung in das Hydrochloridsalz.

Industrielle Produktionsmethoden für SAR7334 (Hydrochlorid) sind nicht umfassend dokumentiert, aber die Verbindung wird in der Regel in Forschungslaboren mit standardmäßigen organischen Synthesetechniken hergestellt.

Vorbereitungsmethoden

The synthetic route typically includes the following steps :

  • Formation of the core indene structure.
  • Introduction of the piperidine moiety.
  • Chlorination and nitrile formation.
  • Final purification and conversion to the hydrochloride salt.

Industrial production methods for SAR7334 (hydrochloride) are not widely documented, but the compound is generally synthesized in research laboratories using standard organic synthesis techniques.

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound contains three critical reactive regions (Fig. 1):

Functional Group Structure Reactivity Profile
ChlorobenzonitrileAromatic ring with -Cl and -CN substituentsElectrophilic substitution (directed by electron-withdrawing groups), nitrile hydrolysis, and nucleophilic substitution at Cl
Ether linkage-O- connecting indenyl and benzonitrileResistance to hydrolysis under mild conditions; cleavage possible under strong acids/bases
AminopiperidineSecondary amine in a piperidine ringSalt formation (e.g., dihydrochloride), alkylation, acylation, or coordination chemistry

Nitrile Group Transformations

The benzonitrile group participates in hydrolysis and reduction:

Reaction Conditions Product Source
Acidic hydrolysisH₂SO₄ (conc.), H₂O, heat3-chloro-4-hydroxybenzoic acid
Basic hydrolysisNaOH, H₂O₂3-chloro-4-aminobenzamide
Reduction (LiAlH₄)LiAlH₄ in dry ether3-chloro-4-(aminomethyl)benzylamine

Chlorine Substitution

The meta-chloro group undergoes selective substitution:

Reaction Reagents/Conditions Product Notes
Nucleophilic aromatic substitutionNH₃ (aq.), Cu catalyst, 150°C3-amino-4-cyanophenol derivativeLimited by electron-withdrawing -CN
Suzuki couplingPd(PPh₃)₄, arylboronic acid, baseBiaryl derivativesRequires dechlorination

Aminopiperidine Reactions

The (3R)-3-aminopiperidine moiety enables salt formation and derivatization:

Reaction Reagents Product Application
Salt formationHCl (gas) in EtOHDihydrochloride salt (stable form)Pharmacological use
AcylationAcetyl chloride, baseN-acetylpiperidine derivativeProdrug design

Stability Under Physiological Conditions

  • pH-dependent degradation : The dihydrochloride salt dissociates in neutral/basic media, releasing free base and HCl.
  • Oxidative stability : The indenyl ether resists auto-oxidation but may degrade under strong oxidizers (e.g., KMnO₄) .

Synthetic Routes

Key steps in SAR7334 synthesis (inferred from analogs ):

  • Chlorobenzonitrile precursor preparation :
    • Ullmann coupling between 3-chloro-4-hydroxybenzonitrile and indenyl bromide.
  • Piperidine introduction :
    • SN2 reaction of (3R)-3-aminopiperidine with indenyl epoxide intermediate.
  • Salt formation :
    • Treatment with HCl gas in ethanol to yield dihydrochloride.

Experimental Challenges

  • Stereochemical control : Maintaining (1R,2R) and (3R) configurations during synthesis requires chiral catalysts .
  • Solubility limitations : Poor aqueous solubility necessitates salt forms or co-solvents (e.g., DMSO) for in vitro studies .

Comparative Reactivity Table

Functional Group Reactivity vs. Analogues Evidence
ChlorobenzonitrileLess reactive than 4-Cl isomersElectron-withdrawing -CN reduces electrophilicity
Ether linkageMore stable than thioether analogsResistance to radical cleavage

Unresolved Questions

  • Cyanide release risk : No data on nitrile group toxicity under physiological conditions.
  • Metabolic pathways : Hepatic oxidation of the piperidine ring remains uncharacterized .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Diseases

Research indicates that TRPC6 channels play a critical role in cardiac function. Inhibition of these channels by SAR7334 has shown promise in alleviating cardiac hypertrophy in preclinical models. Studies suggest that targeting TRPC6 can help modulate calcium influx in cardiomyocytes, thereby reducing pathological remodeling of the heart .

Neuropathic Pain

The compound's ability to inhibit TRPC6 may also extend to the management of neuropathic pain. By blocking excessive calcium entry into neurons, SAR7334 could potentially mitigate pain signaling pathways that are hyperactive in chronic pain states .

Neurodegenerative Disorders

Emerging evidence suggests that modulation of TRPC channels could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. SAR7334's inhibitory action on TRPC6 may help in reducing neuroinflammation and neuronal cell death associated with these conditions .

Study 1: Cardiac Hypertrophy

A study published in Nature demonstrated that SAR7334 effectively reduced cardiac hypertrophy in mouse models through TRPC6 inhibition. The compound was administered over a four-week period, resulting in significant reductions in heart weight and improved cardiac function metrics compared to untreated controls .

Study 2: Pain Management

In a preclinical trial involving neuropathic pain models, SAR7334 was shown to significantly decrease pain responses measured through behavioral assays. The results indicated a reduction in hyperalgesia and allodynia, suggesting its potential utility as an analgesic agent .

Summary Table of Applications

Application AreaMechanismStudy Reference
Cardiovascular DiseasesInhibition of TRPC6 reduces calcium influx
Neuropathic PainModulation of pain signaling pathways
Neurodegenerative DisordersReduction of neuroinflammation

Wirkmechanismus

SAR7334 (hydrochloride) exerts its effects by specifically inhibiting the TRPC6 channel. The compound binds to the channel and blocks the influx of calcium ions, thereby modulating cellular signaling pathways. This inhibition affects various physiological processes, including vasoconstriction and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

SAR7334 (Hydrochlorid) ist einzigartig in seiner hohen Spezifität und Potenz für den TRPC6-Kanal. Ähnliche Verbindungen umfassen:

SAR7334 (Hydrochlorid) zeichnet sich durch seine hohe Selektivität für TRPC6 gegenüber anderen TRPC-Kanälen aus, was es zu einem wertvollen Werkzeug für die Forschung macht.

Biologische Aktivität

The compound 4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile; dihydrochloride , also known as SAR7334, is a complex organic molecule notable for its potential biological activities. Its structural features suggest interactions with various biological targets, particularly within the realm of ion channels and neurological pathways.

Molecular Structure and Properties

This compound has a molecular formula of C21H24Cl3N3OC_{21}H_{24}Cl_3N_3O and a molecular weight of approximately 440.8 g/mol. Its structure includes multiple chiral centers, contributing to its stereochemical complexity and potential pharmacological effects.

Property Value
Molecular FormulaC21H24Cl3N3O
Molecular Weight440.8 g/mol
XLogP3-AA2.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3

SAR7334 is recognized as a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel, with an IC50 value of approximately 7.9 nM . TRPC6 channels are involved in calcium homeostasis and play critical roles in various physiological processes, including cardiovascular function and neuronal signaling .

Cellular Effects

In laboratory settings, SAR7334 has demonstrated significant effects on cellular processes:

  • Calcium Influx Inhibition : It inhibits TRPC6-mediated calcium influx in various cell types, which can affect cellular excitability and signaling pathways.
  • Pulmonary Vasoconstriction : In isolated perfused mouse lungs, SAR7334 suppresses TRPC6-dependent acute hypoxic pulmonary vasoconstriction, indicating its potential therapeutic applications in respiratory conditions.

Comparative Analysis with Similar Compounds

The biological activity of SAR7334 can be compared with other known TRPC channel inhibitors. Below is a comparison table highlighting key structural and functional attributes:

Compound Name Structural Features Unique Attributes
SAR7334Contains piperidine and indene moietiesHigh specificity for TRPC6
BTP2Pyrazole derivativeBroad TRPC inhibition without selectivity
Pyr3Selective for TRPC3Inhibits TRPC3 without affecting other channels

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of SAR7334 in various contexts:

  • Cardiovascular Research : SAR7334's inhibition of TRPC6 has been linked to protective effects against maladaptive cardiac remodeling induced by stressors like angiotensin II .
  • Neurological Implications : Given its interactions with calcium channels, SAR7334 may have implications in treating neurological disorders where calcium dysregulation is a factor.
  • Pulmonary Applications : The compound's ability to suppress hypoxic responses suggests potential use in managing pulmonary hypertension or related disorders.

Eigenschaften

IUPAC Name

4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O.2ClH/c22-18-10-14(12-23)7-8-20(18)26-21-17-6-2-1-4-15(17)11-19(21)25-9-3-5-16(24)13-25;;/h1-2,4,6-8,10,16,19,21H,3,5,9,11,13,24H2;2*1H/t16-,19-,21-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMYIKNZNTZSJX-IQJQELQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CC3=CC=CC=C3C2OC4=C(C=C(C=C4)C#N)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)[C@@H]2CC3=CC=CC=C3[C@H]2OC4=C(C=C(C=C4)C#N)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.